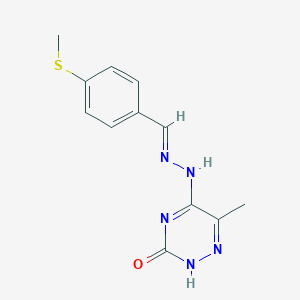
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, also known as MTA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a triazine derivative that is known for its anti-tumor, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic effects. This compound has also been found to modulate the immune system, increasing the production of T-cells and natural killer cells, which are important for fighting infections and cancer.
实验室实验的优点和局限性
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound is also known to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on the immune system. Further studies may also investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and toxicity of this compound, particularly in human studies.
合成方法
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-(4-(methylthio)benzylidene)hydrazinecarbothioamide with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
属性
分子式 |
C12H13N5OS |
|---|---|
分子量 |
275.33 g/mol |
IUPAC 名称 |
6-methyl-5-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(14-12(18)17-15-8)16-13-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H2,14,16,17,18)/b13-7+ |
InChI 键 |
FWXXWAZMLAJQFH-NTUHNPAUSA-N |
手性 SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)SC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
规范 SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)

